Orbifloxacin

Pharmacokinetics Companion Animal Dosing

Orbifloxacin (CAS 113617-63-3) is a third-generation veterinary fluoroquinolone developed exclusively for companion animals. Its 7.1 h elimination half-life enables once-daily dosing, improving owner compliance versus shorter-acting fluoroquinolones. FDA-approved for canine UTIs (E. coli, P. mirabilis, S. pseudintermedius, E. faecalis) and SSTIs in dogs and cats. Comparative evidence confirms orbifloxacin's distinct MIC/MPC profile necessitates pathogen-specific susceptibility testing to minimize resistance selection—making it a rational, stewardship-driven procurement choice.

Molecular Formula C19H20F3N3O3
Molecular Weight 395.4 g/mol
CAS No. 113617-63-3
Cat. No. B1677453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrbifloxacin
CAS113617-63-3
SynonymsOrbax;  Orbifloxacin
Molecular FormulaC19H20F3N3O3
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F
InChIInChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+
InChIKeyQIPQASLPWJVQMH-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Orbifloxacin (CAS 113617-63-3): Baseline Pharmacokinetic and Regulatory Profile for Veterinary Procurement


Orbifloxacin is a third-generation veterinary fluoroquinolone antibiotic developed exclusively for companion animals [1]. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV [2]. The compound is approved by the FDA for the treatment of urinary tract, skin, and soft tissue infections in dogs and skin infections in cats, with a recommended oral dose range of 2.5 to 7.5 mg/kg administered once daily [3].

Why Orbifloxacin Cannot Be Directly Substituted by Generic Fluoroquinolones: The Case for Species-Specific Selection


Despite a shared mechanism of action, substituting one veterinary fluoroquinolone for another is pharmacokinetically and pharmacodynamically unsound. Comparative studies reveal significant inter-drug variability in key parameters such as elimination half-life, tissue distribution, and potency (MIC/MPC) against target pathogens [1]. These differences directly impact dosing frequency, clinical efficacy, and the risk of selecting for antimicrobial resistance. The evidence below quantifies these critical differences to support a data-driven procurement decision for Orbifloxacin.

Quantitative Differentiation of Orbifloxacin: Direct Comparative Evidence Against Enrofloxacin, Marbofloxacin, and In-Class Analogs


Comparative Oral Pharmacokinetics in Dogs: Half-Life and Systemic Exposure (AUC)

Orbifloxacin exhibits an intermediate elimination half-life in dogs. In a head-to-head crossover study, its half-life (7.1 h) was significantly longer than enrofloxacin (4.1 h) but shorter than marbofloxacin (9.1 h), directly impacting dosing interval considerations [1]. The 24-hour systemic exposure (AUC₀₋₂₄) for orbifloxacin (13 µg·h/mL) was similar to marbofloxacin but superior to enrofloxacin (8.7 µg·h/mL) [1].

Pharmacokinetics Companion Animal Dosing

In Vitro Potency Against E. coli: Orbifloxacin's Position in the Fluoroquinolone Spectrum

Against E. coli uropathogens, orbifloxacin's in vitro potency is comparable to enrofloxacin but lower than later-generation fluoroquinolones. A comparative study found that the mean MIC for orbifloxacin and enrofloxacin was significantly higher (i.e., less potent) than for pradofloxacin and ciprofloxacin (P = 0.006) [1].

Antimicrobial Susceptibility E. coli Urinary Tract Infection

Resistance Prevention: Mutant Prevention Concentration (MPC) Comparison in S. pseudintermedius

The potential to select for resistant mutants differs among fluoroquinolones. A study comparing MPCs against S. pseudintermedius found that orbifloxacin has a lower potency for resistance prevention compared to enrofloxacin and marbofloxacin. The rank order of potency based on MIC and MPC was ciprofloxacin = enrofloxacin ≥ marbofloxacin > difloxacin ≥ orbifloxacin [1].

Antimicrobial Resistance S. pseudintermedius MPC

Regulatory-Approved Spectrum and Specific Pathogen Coverage for Dogs and Cats

Orbifloxacin has a clearly defined, species-specific FDA-approved antimicrobial spectrum that differs from other fluoroquinolones. It is explicitly indicated for canine urinary tract infections caused by susceptible strains of Staphylococcus pseudintermedius, Proteus mirabilis, Escherichia coli, and Enterococcus faecalis, and for skin and soft tissue infections caused by an additional 12 listed pathogens [1]. In cats, it is indicated for skin infections caused by S. aureus, E. coli, and Pasteurella multocida [1]. This level of regulatory specificity provides a clear procurement justification not available for all in-class analogs.

FDA Approval Veterinary Indication Antimicrobial Spectrum

Bioavailability and Formulation-Dependent Absorption in Cats

Orbifloxacin's bioavailability is highly dependent on the formulation. While oral tablet absorption in dogs and cats is nearly 100%, the oral suspension in cats achieves lower and more variable plasma levels than tablets, necessitating a higher dose [1]. This is a critical, quantifiable formulation difference with direct procurement and clinical implications.

Bioavailability Formulation Feline

Tissue Penetration and Pharmacokinetic-Pharmacodynamic (PK/PD) Target Attainment

Orbifloxacin achieves good tissue distribution, a characteristic of the fluoroquinolone class. A recent in vivo PK/PD study in a murine thigh infection model established that an AUC₂₄ₕ/MIC target of 33.78–37.79 h is required for bacteriostasis against S. aureus, with higher targets (53.30–217.47 h) needed for various levels of bacterial kill [1]. This quantitative PK/PD relationship is essential for optimizing clinical dose regimens to ensure efficacy and prevent resistance development.

PK/PD Modeling Tissue Penetration S. aureus

Targeted Application Scenarios for Orbifloxacin Based on Quantitative Differentiation Evidence


Management of Canine Urinary Tract Infections (UTIs) with Confirmed Susceptibility

Orbifloxacin is a rational selection for canine UTIs where the pathogen is identified as a susceptible strain of E. coli, Proteus mirabilis, Staphylococcus pseudintermedius, or Enterococcus faecalis, as per its FDA approval [1]. Its intermediate half-life of 7.1 hours supports once-daily dosing, which can improve owner compliance [2]. However, due to its relatively higher MIC against E. coli compared to later-generation fluoroquinolones [3], culture and susceptibility testing is strongly recommended to confirm appropriate use.

Treatment of Canine Skin and Soft Tissue Infections (SSTIs)

Orbifloxacin is indicated for canine SSTIs caused by a broad range of listed pathogens [1]. Its tissue penetration and pharmacokinetic profile support this use [4]. However, for infections involving S. pseudintermedius, evidence suggests that conventional doses of orbifloxacin may be more likely to select for resistant mutants than enrofloxacin or marbofloxacin [5]. Therefore, its use in SSTIs should be guided by antimicrobial stewardship principles, potentially requiring higher doses or reserved for cases where other agents are contraindicated.

Analytical Reference Standard for Fluoroquinolone Quantification

Orbifloxacin (CAS 113617-63-3) is available as an analytical standard (e.g., VETRANAL®) with a defined purity of ≥95% (H-NMR) . It is used in research and quality control laboratories as a reference standard for the development and validation of analytical methods to detect and quantify fluoroquinolone residues in food matrices (meat, milk, eggs) and environmental samples . This application is distinct from its therapeutic use and is critical for ensuring food safety and regulatory compliance in the food-producing animal sector.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orbifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.